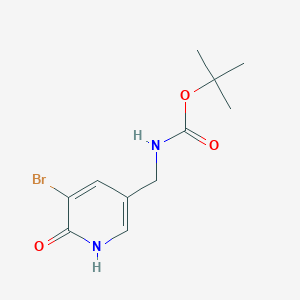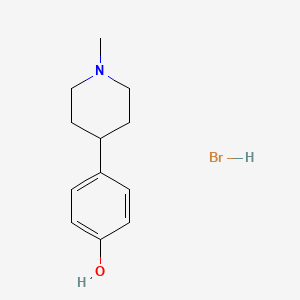
4-(1-Methylpiperidin-4-yl)phenol hydrobromide
Vue d'ensemble
Description
4-(1-Methylpiperidin-4-yl)phenol hydrobromide is an organic compound with the chemical formula C₁₀H₁₆BrNO. It is a white to off-white crystalline powder with a melting point of 162-164°C and a boiling point of 219-220°C. 4-(1-Methylpiperidin-4-yl)phenol hydrobromide is soluble in water, ethanol and acetone. It is used in the synthesis of various pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Catechol Oxidase Models
Compounds structurally related to "4-(1-Methylpiperidin-4-yl)phenol hydrobromide" have been studied as models for the active sites of type 3 copper proteins, which are significant for understanding the enzymatic processes like catechol oxidase activity. These models help in elucidating the role of the thioether group near the metal site in enhancing catecholase activity, providing insights into the mimicry of enzymatic functions (Merkel et al., 2005).
DNA Repair Inhibition
Derivatives of compounds similar to "4-(1-Methylpiperidin-4-yl)phenol hydrobromide" have been used as inhibitors of the ERCC1-XPF heterodimer, a crucial enzyme in DNA repair pathways. These inhibitors have shown potential in enhancing the cytotoxicity of platinum-based drugs and cyclophosphamide in cancer cells, suggesting a therapeutic strategy for targeting DNA repair mechanisms in tumor cells (Elmenoufy et al., 2019).
Histone Deacetylase Inhibition
Compounds containing the "4-(1-Methylpiperidin-4-yl)phenol" moiety have been evaluated as inhibitors of histone deacetylases (HDACs), with implications in cancer treatment and other disorders. These inhibitors work by regulating gene expression through the modification of chromatin structure, offering a novel approach for therapeutic interventions in oncology and neurodegenerative diseases (Thaler et al., 2010).
NMDA Receptor Antagonism
The structural framework of "4-(1-Methylpiperidin-4-yl)phenol" analogs has been utilized in the design of NMDA receptor antagonists. These compounds have been explored for their potential in treating neurological conditions by modulating the excitatory neurotransmitter systems, particularly focusing on the NR2B subtype-selective antagonism, which is relevant for addressing neurodegenerative diseases and conditions related to glutamate toxicity (Butler et al., 1998).
Propriétés
IUPAC Name |
4-(1-methylpiperidin-4-yl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.BrH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-5,11,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYZBLZEXDIHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylpiperidin-4-yl)phenol hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




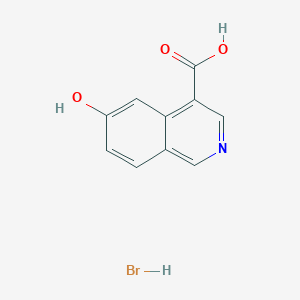
![Benzyl 4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1487229.png)
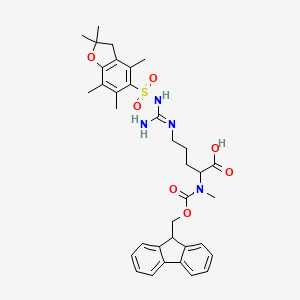
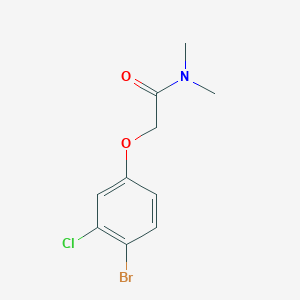
![4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487234.png)
![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1487235.png)






